molecular formula C22H28N2O B15212221 (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline

(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline

Cat. No.: B15212221
M. Wt: 336.5 g/mol
InChI Key: PBXOBMZPLZATEM-CKHPTIKVSA-N
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Description

(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline is a complex organic compound with a unique structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a decahydrocinnoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a benzyloxy-substituted benzaldehyde with a suitable amine, followed by cyclization and reduction steps to form the decahydrocinnoline core. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be advantageous for improving yield and purity. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler phenyl-substituted decahydrocinnoline.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid, or halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Phenyl-substituted decahydrocinnoline.

    Substitution: Nitro or halogen-substituted derivatives of the original compound.

Scientific Research Applications

(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-(2-(Benzyloxy)phenyl)-2-methylpiperidine: Similar structure but with a piperidine core instead of decahydrocinnoline.

    (4S)-4-(2-(Benzyloxy)phenyl)-2-methylquinoline: Contains a quinoline core, offering different electronic properties.

Uniqueness

(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline is unique due to its decahydrocinnoline core, which provides a distinct three-dimensional structure and electronic configuration. This uniqueness can result in different biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

(4S)-2-methyl-4-(2-phenylmethoxyphenyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-cinnoline

InChI

InChI=1S/C22H28N2O/c1-24-15-20(18-11-5-7-13-21(18)23-24)19-12-6-8-14-22(19)25-16-17-9-3-2-4-10-17/h2-4,6,8-10,12,14,18,20-21,23H,5,7,11,13,15-16H2,1H3/t18?,20-,21?/m0/s1

InChI Key

PBXOBMZPLZATEM-CKHPTIKVSA-N

Isomeric SMILES

CN1C[C@@H](C2CCCCC2N1)C3=CC=CC=C3OCC4=CC=CC=C4

Canonical SMILES

CN1CC(C2CCCCC2N1)C3=CC=CC=C3OCC4=CC=CC=C4

Origin of Product

United States

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